molecular formula C8H10N2O2 B028016 Ethyl 3-aminopicolinate CAS No. 27507-15-9

Ethyl 3-aminopicolinate

Cat. No. B028016
Key on ui cas rn: 27507-15-9
M. Wt: 166.18 g/mol
InChI Key: FKDRDUIRSZRBSN-UHFFFAOYSA-N
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Patent
US07947679B2

Procedure details

3-Amino-2-picolinic acid (4.14 g) was suspended in ethanol (100 ml) at room temperature with stirring. DMAP (3.7 g) was added and the reaction was stirred for 1 hour at room temperature. A further equivalent of DMAP (3.7 g) was added and the suspension disappeared, and then EDC (5.80 g) was added and the reaction was stirred at room temperature for 17 hours. The ethanol was evaporated to give a dark oil, water was added and the mixture was extracted with ethyl acetate, washed with brine and dried over magnesium sulphate. Evaporation of the solvent gave ethyl 3-amino-2-picolinate as a solid (6.5 g), mixed in a 2:1 ratio with DMAP.
Quantity
4.14 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
3.7 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:11](Cl)[CH2:12]Cl>C(O)C.CN(C1C=CN=CC=1)C>[NH2:1][C:2]1[C:3]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
4.14 g
Type
reactant
Smiles
NC=1C(=NC=CC1)C(=O)O
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
3.7 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Five
Name
Quantity
3.7 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 1 hour at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
CUSTOM
Type
CUSTOM
Details
to give a dark oil, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: CALCULATEDPERCENTYIELD 130.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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